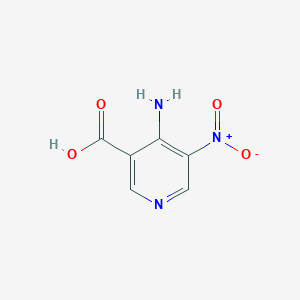
4-Amino-5-nitronicotinic acid
Descripción general
Descripción
4-Amino-5-nitronicotinic acid is an organic compound . It is a key intermediate used in the manufacturing of various chemicals.
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . The synthesis typically involves conventional slow evaporation solution techniques .Molecular Structure Analysis
The molecular formula of this compound is C6H5N3O4 . The structure of similar compounds has been confirmed by single-crystal X-ray diffraction (SXRD) analysis .Physical and Chemical Properties Analysis
Amino acids, which this compound is a derivative of, are generally colorless, crystalline substances. They have high melting points due to ionic properties and their solubility depends on factors like polarity, iso-electric point, nature of solvent, and temperature .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
Nitrones, closely related to 4-Amino-5-nitronicotinic acid, are pivotal in stereoselective syntheses of biologically important compounds. For instance, they facilitate the synthesis of 4-hydroxy-4-substituted glutamic acids, which are key substructures in natural products like monatin and lycoperdic acid. Cycloadditions of nitrones with alcohols and acrylates have been instrumental in achieving highly stereoselective syntheses of these compounds, demonstrating the utility of nitrones in complex organic syntheses (Tamura et al., 2005).
Spin Trapping and EPR Spectroscopy
Nitrones are extensively used as spin traps in Electron Paramagnetic Resonance (EPR) spectroscopy to identify transient radicals in chemical and biological systems. Their role in studying radical-mediated processes highlights their importance in both diagnostics and therapeutic applications. For example, a beta-cyclodextrin cyclic-nitrone conjugate has been synthesized to enhance the reactivity and bioavailability of spin traps, showcasing advancements in the development of nitrone-based probes for biomedical research (Han et al., 2009).
Asymmetric Synthesis of α-Amino Acids
Nitrones serve as radical acceptors in carbon–carbon bond-forming radical reactions, offering a new method for asymmetric synthesis of α-amino acids. This application underscores the versatility of nitrones in facilitating stereoselective chemical reactions, which are foundational in producing chiral building blocks for pharmaceuticals and other bioactive molecules (Ueda et al., 2003).
Metal Ion Coordination Studies
Research on synthetic analogs of histidine, including studies involving nitronic acids, contributes to our understanding of metal ion coordination properties, which is crucial for developing new metallodrugs. These studies explore how synthetic modifications can influence the binding affinity and specificity towards metal ions like Cu(II) and Ni(II), providing insights into the design of peptidomimetics for biomedical applications (Zawisza et al., 2014).
Synthesis of Substituted Nitronicotinamides
Direct synthesis related to this compound involves the synthesis of substituted nitronicotinamides, which are achieved through cyclocondensation using nitrocarbonyl compounds. This process highlights the synthetic utility of nitronic acids in creating compounds with potential for further chemical transformations and applications in drug discovery and material science (Sagitullina et al., 2010).
Mecanismo De Acción
Target of Action
4-Amino-5-nitronicotinic acid is a derivative of nicotinic acid (NA), also known as niacin or vitamin B3 . Niacin is a valuable agent for therapy to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia . Therefore, it can be inferred that this compound may have similar targets.
Mode of Action
Niacin acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .
Biochemical Pathways
Amino acids are known to play a crucial role in various biochemical pathways, including those involved in plant-microbe interactions . Biochemical pathways converting individual amino acids into active compounds have recently been elucidated .
Pharmacokinetics
Niacin is absorbed with a median Tmax of 4.0–5.3 hours and eliminated biexponentially with a mean t1/2 of 4.53–6.09 hours . The Cmax and AUC increased in an approximately dose-proportional manner over the dose range of 7.5–45 μg, and at doses higher than 45 μg these parameters increased more than dose proportionally .
Result of Action
Niacin, a related compound, is known to have a broad spectrum of effects, including attenuating the risks associated with low hdl-c, high ldl-c, high lipoprotein a, and hypertriglyceridemia . It can be inferred that this compound may have similar effects.
Propiedades
IUPAC Name |
4-amino-5-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5-3(6(10)11)1-8-2-4(5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTHOKQQURERRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



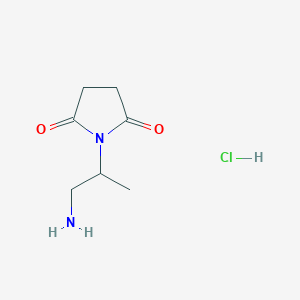
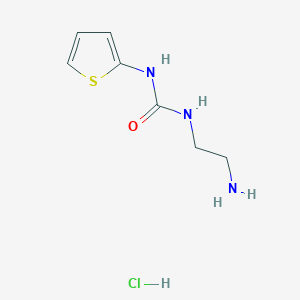



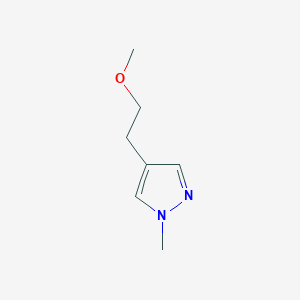


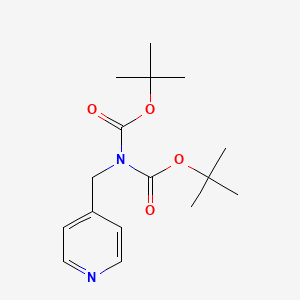

![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)


